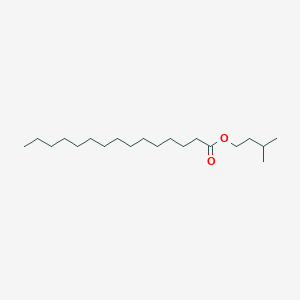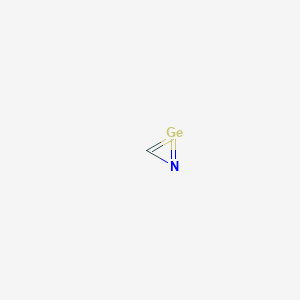
1-Aza-2-germacyclopropa-1,2-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aza-2-germacyclopropa-1,2-diene is a unique organometallic compound featuring a germanium atom within a three-membered ring structure
Vorbereitungsmethoden
The synthesis of 1-Aza-2-germacyclopropa-1,2-diene typically involves the reaction of germanium-containing precursors with nitrogen-containing reagents under controlled conditions. One common method includes the reaction of germylene (GeH2) with azides (RN3) to form the desired three-membered ring structure. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition and ensure high yields .
Industrial production methods for this compound are still under development, as its synthesis on a large scale poses challenges due to the reactivity of the intermediates and the need for precise control over reaction conditions.
Analyse Chemischer Reaktionen
1-Aza-2-germacyclopropa-1,2-diene undergoes a variety of chemical reactions, including:
Substitution: The compound can participate in substitution reactions with halogens (e.g., chlorine, bromine) to form halogenated derivatives.
Common reagents and conditions for these reactions include the use of inert atmospheres (e.g., nitrogen or argon) and low temperatures to maintain the stability of the compound. Major products formed from these reactions include various germanium-containing compounds and nitrogen derivatives.
Wissenschaftliche Forschungsanwendungen
1-Aza-2-germacyclopropa-1,2-diene has several scientific research applications, including:
Wirkmechanismus
The mechanism by which 1-Aza-2-germacyclopropa-1,2-diene exerts its effects involves the interaction of the germanium atom with various molecular targets. The compound can form coordination complexes with transition metals, facilitating catalytic processes. Additionally, the nitrogen atom in the ring structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1-Aza-2-germacyclopropa-1,2-diene can be compared with other similar compounds, such as:
1-Aza-2-phospha-1,3-dienes: These compounds contain phosphorus instead of germanium and exhibit different reactivity and stability profiles.
1,2-Azaphosphetines: These compounds feature a four-membered ring structure with nitrogen and phosphorus atoms, offering unique electronic properties.
1-Aza-2-phosphacyclohexa-2,4-dienes: These compounds have a six-membered ring structure and are used in different synthetic applications.
The uniqueness of this compound lies in its germanium-containing three-membered ring, which imparts distinct electronic and structural characteristics compared to its phosphorus-containing analogs.
Eigenschaften
Molekularformel |
CHGeN |
|---|---|
Molekulargewicht |
99.66 g/mol |
IUPAC-Name |
1-aza-2-germacyclopropa-1,2-diene |
InChI |
InChI=1S/CHGeN/c1-2-3-1/h1H |
InChI-Schlüssel |
HFWMNTFJPVPJJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=[Ge]=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methylbutan-2-YL)disulfanyl]octane](/img/structure/B12526397.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)-](/img/structure/B12526400.png)
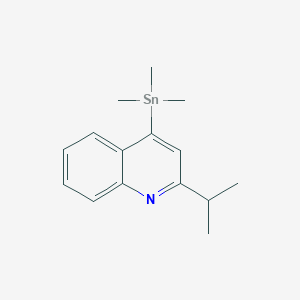
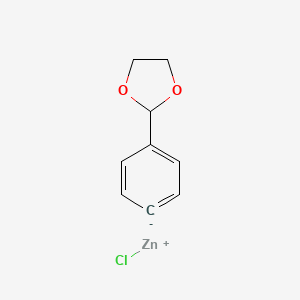
![4-(2-{4-[3-(4-Fluorophenyl)propyl]piperazin-1-yl}ethyl)-2-methoxyphenol](/img/structure/B12526422.png)
![3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B12526429.png)
silane](/img/structure/B12526432.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)
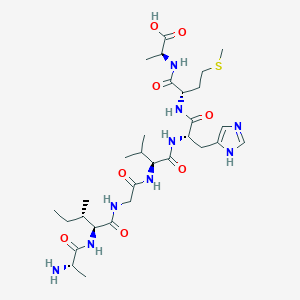
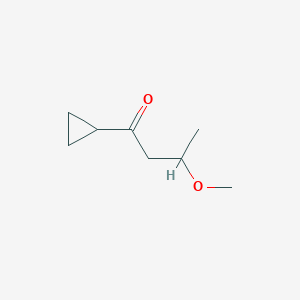
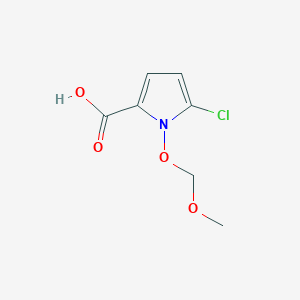
![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)
![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)
